(E)-4-(piperidin-1-ylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-15-7-12-19-20(16(15)2)24(3)22(29-19)23-21(26)17-8-10-18(11-9-17)30(27,28)25-13-5-4-6-14-25/h7-12H,4-6,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBDZPAVARKGOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(piperidin-1-ylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological profiles, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- Piperidine ring : A six-membered ring containing nitrogen.
- Sulfonamide group : Enhances solubility and bioactivity.
- Benzo[d]thiazole moiety : Known for various biological activities.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The specific mechanism for this compound remains to be fully elucidated but may involve modulation of inflammatory pathways or inhibition of specific kinases.
Antitumor Activity
Several studies have indicated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to this compound have shown:
- Inhibition of cell proliferation : Tested against colon cancer cell lines such as HCT116 and HT29.
- Mechanism : Likely involves induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Activity
The compound's sulfonamide group suggests potential antimicrobial properties. Studies on related piperidine derivatives have shown:
- Bactericidal effects : Against both Gram-positive and Gram-negative bacteria.
- Antifungal properties : Some derivatives demonstrated efficacy against common fungal pathogens.
Case Studies
- Study on Cytotoxicity :
- Antimicrobial Screening :
Data Tables
| Activity Type | Cell Line/Pathogen | Concentration (µM) | Inhibition (%) |
|---|---|---|---|
| Antitumor | HCT116 | 10 | 70 |
| Antitumor | HT29 | 10 | 65 |
| Antimicrobial | Staphylococcus aureus | 25 | 80 |
| Antimicrobial | Escherichia coli | 25 | 75 |
Comparison with Similar Compounds
The following analysis compares the target compound with two structural analogs identified in the literature (Table 1).
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Key Structural Differences and Implications
a) Sulfonyl Group Variations
- Azepan-1-yl Analog : The 7-membered azepane ring increases conformational flexibility and lipophilicity, which may improve membrane permeability but reduce selectivity due to less rigid interactions.
- Ethylsulfonyl Analog : The smaller ethyl group likely improves aqueous solubility but reduces hydrophobic interactions with target proteins.
b) Benzo[d]thiazol Substituents
- Target Compound : The 3,4,5-trimethyl groups create significant steric bulk, which may restrict rotational freedom and stabilize interactions with flat binding pockets (e.g., enzyme active sites).
- 3-Ethyl-4-Fluoro Analog : The electron-withdrawing fluoro substituent enhances metabolic stability, while the ethyl group introduces moderate hydrophobicity.
c) Configuration (E vs. Z)
- The E-configuration in the target compound and positions the sulfonyl group and benzo[d]thiazol ring on opposite sides of the imine bond, favoring planar geometries. In contrast, the Z-isomer in may adopt a folded conformation, reducing accessibility to certain targets.
Research Findings and Trends
- Piperidine vs. Azepane Sulfonyl Groups : Piperidine-based sulfonamides are more commonly reported in drug discovery due to their optimal balance of rigidity and bioavailability compared to azepane derivatives .
- Trimethyl Substitution : The 3,4,5-trimethyl pattern in the target compound is rare but analogous to kinase inhibitors where steric hindrance is exploited to block ATP-binding pockets .
- Ethylsulfonyl Limitation : The ethylsulfonyl group in is associated with shorter metabolic half-lives in preclinical studies, highlighting the trade-off between solubility and stability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (E)-4-(piperidin-1-ylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide and related thiazole derivatives?
- Answer : Synthesis typically involves coupling reactions between substituted benzothiazol-2-ylidene amines and sulfonyl-containing benzamides. For example, similar compounds (e.g., 15k and 15m in ) were synthesized via HBTU-mediated amide bond formation under anhydrous THF or DCM conditions. Piperidine sulfonyl groups are introduced via nucleophilic substitution or sulfonylation of the benzamide precursor. Purification often employs silica gel chromatography, as seen in for structurally related piperazine derivatives .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical for characterization?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the E-configuration of the benzothiazol-2-ylidene moiety and substituent positions. For instance, ¹H NMR signals at δ ~8.33 ppm (doublet, J = 9.0 Hz) in correspond to aromatic protons adjacent to sulfonyl groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., HRMS-ESI(+) in ), while IR spectroscopy confirms functional groups like sulfonamides .
Q. What preliminary biological assays are recommended to evaluate the compound’s activity?
- Answer : Initial screening should focus on cancer cell migration and invasion assays, as structurally analogous thiazole derivatives ( ) inhibit metastatic behavior in vitro. Use Boyden chamber assays or wound-healing models with IC₅₀ calculations. Cytotoxicity can be assessed via MTT assays against non-cancerous cell lines to establish selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s anti-metastatic efficacy?
- Answer : Systematic modifications to the benzothiazole ring (e.g., methyl group positions) and piperidine sulfonyl substituents should be explored. For example, shows that 3,4,5-trimethoxy substitution on the benzothiazole enhances activity. Computational docking (e.g., molecular dynamics simulations) can predict interactions with targets like integrins or matrix metalloproteinases (MMPs). Parallel synthesis of derivatives with varying sulfonyl groups (e.g., piperazine vs. morpholine) is critical for SAR .
Q. What strategies address conflicting data in biological activity across different assay conditions?
- Answer : Contradictions may arise from assay-specific variables (e.g., cell line heterogeneity, serum concentration). Validate results using orthogonal assays (e.g., 3D spheroid invasion models vs. 2D monolayers). Standardize protocols for serum starvation and growth factor supplementation. emphasizes methodological rigor in experimental design to mitigate variability .
Q. How can the compound’s solubility and pharmacokinetic profile be improved without compromising activity?
- Answer : Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) to the piperidine sulfonyl moiety while retaining the benzothiazole core. highlights that trifluoromethyl groups enhance metabolic stability but may reduce solubility; balancing lipophilicity via logP optimization is key. Use prodrug strategies (e.g., esterification of sulfonamides) for in vivo studies .
Q. What mechanistic studies are necessary to elucidate the compound’s mode of action?
- Answer : Transcriptomic profiling (RNA-seq) of treated cancer cells can identify downregulated pathways (e.g., EMT markers like Snail or Twist). Use pull-down assays with biotinylated analogs to isolate binding partners. ’s synthesis of fluorescently tagged derivatives could enable live-cell imaging of target engagement .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
